molecular formula C10H16FN3 B11730623 (cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11730623
M. Wt: 197.25 g/mol
InChI Key: HCHJLISFDJYKII-UHFFFAOYSA-N
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Description

(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine is a compound that combines a cyclopropylmethyl group with a 5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine typically involves multiple steps. One common approach is to start with the preparation of the 5-fluoro-1,3-dimethyl-1H-pyrazole core, followed by the introduction of the cyclopropylmethyl group. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions can vary depending on the desired product and may include specific temperatures, pressures, and solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce an alcohol.

Scientific Research Applications

(cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes and interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (cyclopropylmethyl)[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine include:

  • (cyclopropylmethyl)[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
  • (cyclopropylmethyl)[(5-bromo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
  • (cyclopropylmethyl)[(5-iodo-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the fluorine atom, for example, can influence the compound’s reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H16FN3

Molecular Weight

197.25 g/mol

IUPAC Name

1-cyclopropyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C10H16FN3/c1-7-9(10(11)14(2)13-7)6-12-5-8-3-4-8/h8,12H,3-6H2,1-2H3

InChI Key

HCHJLISFDJYKII-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1CNCC2CC2)F)C

Origin of Product

United States

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